molecular formula C12H17BrO7 B14758622 2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide

2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide

Cat. No.: B14758622
M. Wt: 353.16 g/mol
InChI Key: XUZQAPSYNYIKSR-CWWLAGSFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide typically involves the acetylation of 6-deoxy-alpha-L-galactopyranose followed by bromination. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The bromination step involves the use of hydrobromic acid or bromine in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same acetylation and bromination steps, but with larger quantities of reagents and more robust equipment to handle the increased volume .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Glycosylation: Reagents such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·OEt2) are used as catalysts. .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, using sodium azide results in the formation of azido derivatives, while using alcohols results in the formation of glycosides .

Scientific Research Applications

2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide group is a good leaving group, which facilitates the formation of a glycosidic bond with an acceptor molecule. The reaction typically proceeds through the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophile to form the glycosidic bond .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
  • 2,3,4-Tri-O-acetyl-D-xylopyranosyl chloride

Uniqueness

2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide is unique due to its specific structure, which includes a 6-deoxy modification. This modification can influence its reactivity and the types of glycosidic bonds it forms, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C12H17BrO7

Molecular Weight

353.16 g/mol

IUPAC Name

[(3R,4S,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9-,10+,11+,12-/m1/s1

InChI Key

XUZQAPSYNYIKSR-CWWLAGSFSA-N

Isomeric SMILES

CC1[C@H]([C@@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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